

An In-depth Technical Guide to Nitrobenzene-d5 (CAS 4165-60-0)

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Compound of Interest

Compound Name: Nitrobenzene-d5

Cat. No.: B032914

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Nitrobenzene-d5** (CAS 4165-60-0), a deuterated analog of nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. It covers the chemical and physical properties, synthesis, analytical applications, and safety and handling of **Nitrobenzene-d5**. Detailed experimental protocols for its use as a surrogate standard in gas chromatography-mass spectrometry (GC-MS) are provided, along with visualizations of key processes.

Chemical and Physical Properties

Nitrobenzene-d5 is a synthetic organic compound where five hydrogen atoms on the benzene ring have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an internal or surrogate standard. Its physical and chemical properties are very similar to its non-deuterated counterpart, nitrobenzene.

Table 1: Physical and Chemical Properties of **Nitrobenzene-d5**

Property	Value	Reference
CAS Number	4165-60-0	[1]
Molecular Formula	C ₆ D ₅ NO ₂	[1]
Molecular Weight	128.14 g/mol	[2]
Appearance	Clear to light yellow liquid	[2]
Odor	Like bitter almonds	[3]
Melting Point	5 - 6 °C (41 - 42.8 °F)	[3]
Boiling Point	210 - 211 °C (410 - 411.8 °F)	[3]
Flash Point	87 °C (188.6 °F)	[3]
Density	~1.2 g/cm ³	[4]
Solubility	Slightly soluble in water; soluble in ethanol, acetone, and benzene.	[4]

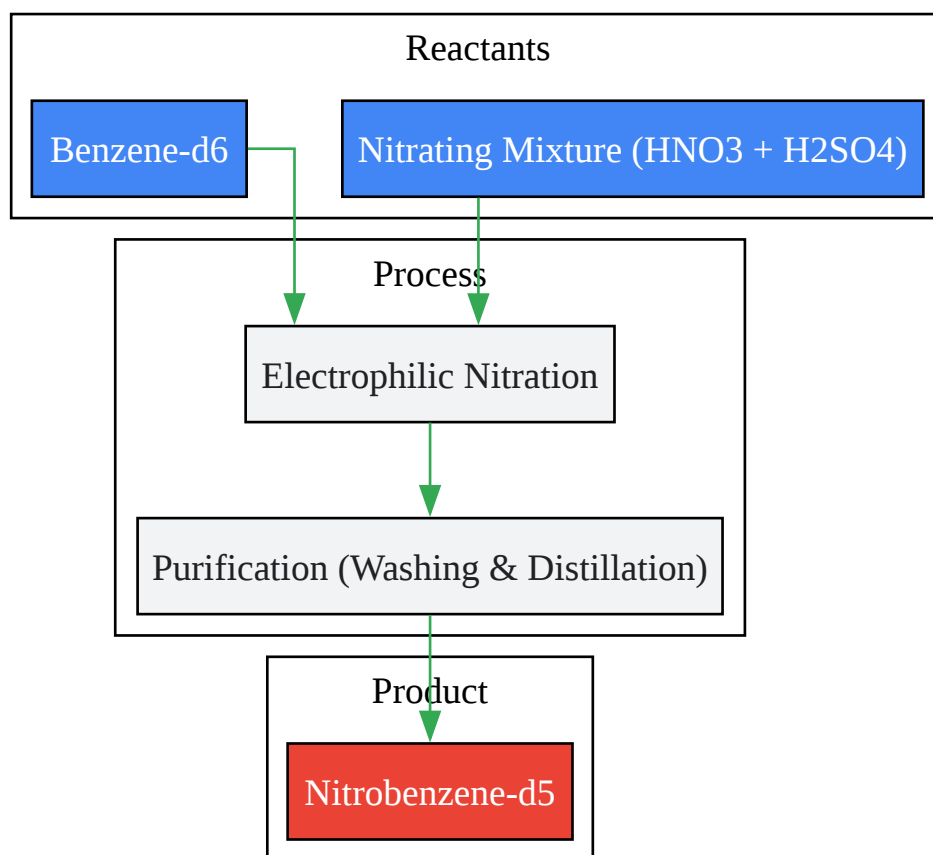
Synthesis of Nitrobenzene-d5

The synthesis of **Nitrobenzene-d5** is typically achieved through the electrophilic nitration of benzene-d6. This reaction involves the introduction of a nitro group (-NO₂) onto the deuterated benzene ring using a nitrating mixture, which is typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

A general procedure for the synthesis is as follows:

- Benzene-d6 is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
- The reaction temperature is carefully controlled to prevent dinitration.
- After the reaction is complete, the mixture is poured into water, and the organic layer containing **Nitrobenzene-d5** is separated.

- The product is then washed to remove residual acid and purified by distillation.



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Synthesis of **Nitrobenzene-d5**

Analytical Applications

The primary application of **Nitrobenzene-d5** is as a surrogate or internal standard in analytical methods, particularly for the quantification of semivolatile organic compounds in environmental samples using GC-MS.^{[5][6]} Its use is specified in methodologies such as the U.S. Environmental Protection Agency (EPA) Method 8270 for the analysis of semivolatile organic compounds in solid waste, soil, and water.^{[5][6]}

As a surrogate standard, a known amount of **Nitrobenzene-d5** is added to a sample before extraction and analysis. Because it is chemically very similar to the analytes of interest, it experiences similar losses during sample preparation and analysis. By measuring the recovery

of the deuterated standard, analysts can correct for variations in the analytical procedure, leading to more accurate and precise quantification of the target analytes.

Experimental Protocols

Use of Nitrobenzene-d5 as a Surrogate Standard in the Analysis of Semivolatile Organic Compounds in Soil by GC-MS (Based on EPA Method 8270D)

This protocol describes a general procedure for the extraction and analysis of semivolatile organic compounds in a soil matrix, using **Nitrobenzene-d5** as a surrogate standard.

4.1.1. Reagents and Materials

- Solvents: Dichloromethane (pesticide grade or equivalent), acetone (pesticide grade or equivalent).
- Standards: Stock solution of **Nitrobenzene-d5** in a suitable solvent, calibration standards for target analytes.
- Apparatus: Soxhlet extractor, Kuderna-Danish (K-D) concentrator, gas chromatograph-mass spectrometer (GC-MS).

4.1.2. Sample Preparation and Extraction

- Sample Homogenization: Homogenize the soil sample to ensure uniformity.
- Surrogate Spiking: To a known weight of the soil sample (e.g., 30 g), add a precise volume of the **Nitrobenzene-d5** stock solution.
- Extraction:
 - Mix the spiked soil sample with anhydrous sodium sulfate to remove moisture.
 - Place the mixture in a Soxhlet extractor.
 - Extract the sample with a 1:1 mixture of acetone and dichloromethane for 16-24 hours.

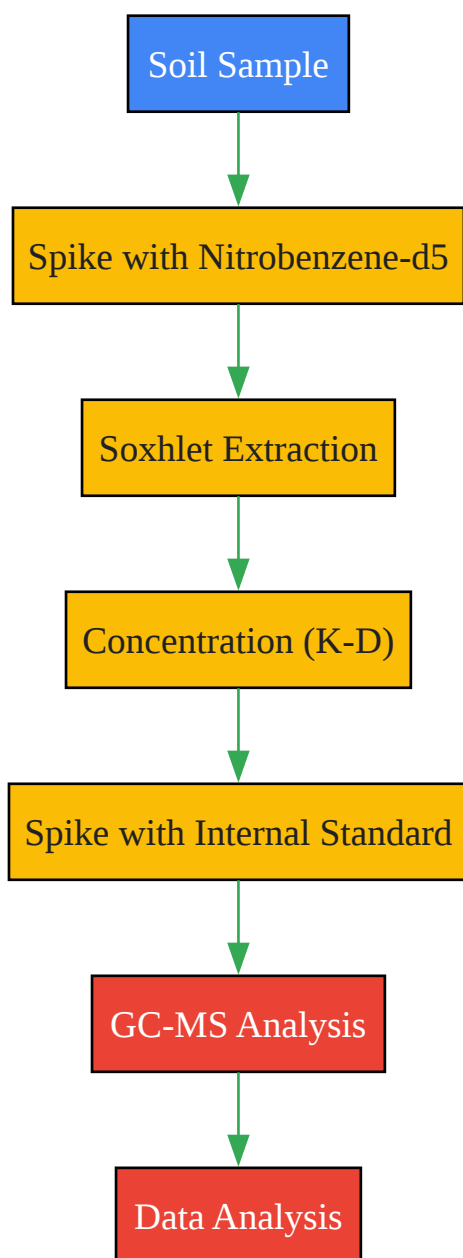
- Concentration:
 - Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish apparatus.
 - Perform a solvent exchange to a solvent suitable for GC-MS analysis if necessary.
- Internal Standard Addition: Just before GC-MS analysis, add a known amount of an internal standard (e.g., perylene-d12) to the concentrated extract.

4.1.3. GC-MS Analysis

- Instrument: Gas chromatograph coupled to a mass spectrometer.
- Column: A suitable capillary column for the separation of semivolatile organic compounds (e.g., a 30 m x 0.25 mm ID x 0.25 μ m film thickness DB-5ms or equivalent).
- Injection: Inject a small volume (e.g., 1 μ L) of the concentrated extract into the GC.
- Operating Conditions: Use a temperature program that allows for the separation of the target analytes. The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range appropriate for the target compounds.

4.1.4. Data Analysis and Quantification

- Identify the target analytes and **Nitrobenzene-d5** in the chromatogram based on their retention times and mass spectra.
- Calculate the recovery of **Nitrobenzene-d5** in the sample.
- Quantify the target analytes using the internal standard method, correcting for the recovery of the surrogate standard.



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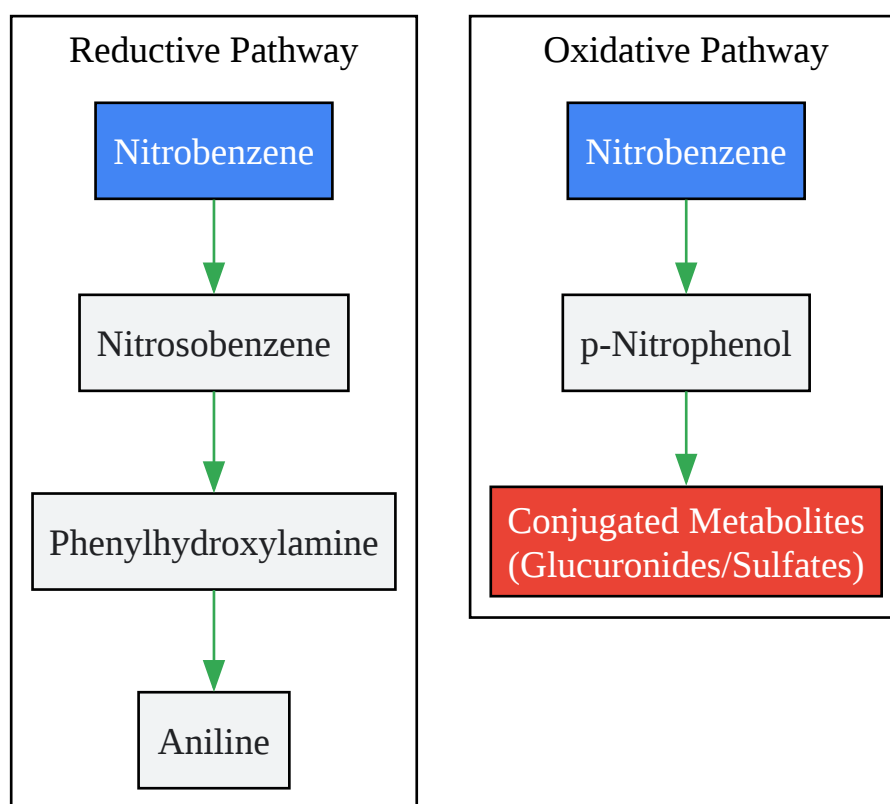
Workflow for Soil Analysis using **Nitrobenzene-d5**

Metabolism of Nitrobenzene

While **Nitrobenzene-d5** is used as an analytical standard and is not intended for in vivo studies, understanding the metabolism of its non-deuterated counterpart is crucial for toxicological assessments and for researchers in drug development who may encounter nitroaromatic compounds. The metabolism of nitrobenzene can proceed through two main

pathways: reduction of the nitro group and oxidation of the aromatic ring. The reductive pathway is considered to be of greater toxicological importance.

- **Reductive Pathway:** The nitro group is sequentially reduced to nitrosobenzene, then to phenylhydroxylamine, and finally to aniline. This process is primarily carried out by gut microflora and to a lesser extent by hepatic microsomes. The intermediates, particularly nitrosobenzene and phenylhydroxylamine, are reactive and are implicated in the hematotoxicity of nitrobenzene (e.g., methemoglobinemia).
- **Oxidative Pathway:** The benzene ring can be hydroxylated by cytochrome P450 enzymes to form nitrophenols (e.g., p-nitrophenol). These metabolites are typically conjugated with glucuronic acid or sulfate before being excreted in the urine.



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Metabolic Pathways of Nitrobenzene

Safety and Handling

Nitrobenzene-d5 should be handled with the same precautions as nitrobenzene, which is a toxic substance.

Table 2: GHS Hazard Classifications for Nitrobenzene

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	3	Toxic if swallowed
Acute Toxicity, Dermal	3	Toxic in contact with skin
Acute Toxicity, Inhalation	3	Toxic if inhaled
Carcinogenicity	2	Suspected of causing cancer
Reproductive Toxicity	1B	May damage fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure)	1	Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Chronic Hazard	2	Toxic to aquatic life with long lasting effects

6.1. Handling and Storage

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]
- Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[5]

6.2. First Aid Measures

- Inhalation: If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician.[5]

- Skin Contact: If on skin, wash with plenty of soap and water. Remove contaminated clothing immediately.[5]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[3]
- Ingestion: If swallowed, call a poison center or doctor/physician immediately. Do NOT induce vomiting.[5]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

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